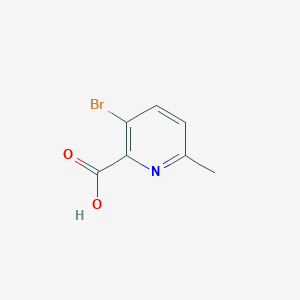

3-Bromo-6-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLBWQGTJFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619765 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779344-30-8 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-6-methylpicolinic acid CAS number

An In-Depth Technical Guide to 3-Bromo-6-methylpicolinic Acid (CAS: 779344-30-8) for Advanced Research and Development

Introduction

This compound, identified by CAS Number 779344-30-8, is a strategically important heterocyclic compound for professionals in chemical synthesis and drug discovery.[][] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers a trifunctional platform for developing complex molecules.[][3] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on its properties, synthesis, applications, and handling, grounded in established scientific principles. The IUPAC name for this compound is 3-bromo-6-methylpyridine-2-carboxylic acid, and its molecular formula is C₇H₆BrNO₂.[][4]

Part 1: Physicochemical Properties and Structural Analysis

The utility of this compound as a chemical intermediate stems directly from its distinct structural features. The pyridine ring provides a rigid, aromatic core, while the three functional groups—bromo, methyl, and carboxylic acid—each offer unique reactivity and physicochemical contributions. The electron-withdrawing nature of the bromine atom facilitates certain electrophilic substitution reactions, and the carboxylic acid group not only provides a key reactive handle but also enhances solubility in polar solvents.[][]

Table 1: Core Physicochemical and Safety Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 779344-30-8 | [4] |

| IUPAC Name | 3-bromo-6-methylpyridine-2-carboxylic acid | [][4] |

| Molecular Formula | C₇H₆BrNO₂ | [][4] |

| Molecular Weight | 216.03 g/mol | [][4] |

| Appearance | White to Yellow Solid | |

| Purity | ≥95-98% (typical) | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 | |

Spectroscopic Profile: A Predictive Analysis

While comprehensive spectral data is best obtained empirically[5], the structure of this compound allows for a robust prediction of its spectroscopic characteristics, essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a highly deshielded, broad singlet in the 10-12 ppm region.[6] The two aromatic protons on the pyridine ring will likely appear as an AB quartet or two doublets between 7.0 and 8.5 ppm. The methyl (–CH₃) protons will present as a singlet further upfield, typically in the 2-3 ppm range.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid, which is significantly deshielded and expected in the 160-180 ppm range.[6] The five aromatic carbons of the pyridine ring will resonate between approximately 120-160 ppm. The methyl carbon signal will be found in the upfield region, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear confirmation of the key functional groups. A very broad O-H stretching absorption is characteristic of the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[6] The C=O stretch of the carbonyl group will be a strong, sharp peak around 1710 cm⁻¹.[6] Aromatic C-H and C=C/C=N stretches will also be present in the fingerprint region.

-

Mass Spectrometry (MS) : Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the calculated molecular weight (for ⁷⁹Br) and another two mass units higher (M+2, for ⁸¹Br).

Part 2: Synthesis and Mechanistic Rationale

The primary route to this compound involves the selective bromination of 6-methylpicolinic acid. Understanding the mechanism and experimental choices is critical for achieving high yield and purity.

Protocol: Radical Bromination of 6-Methylpicolinic Acid

This protocol describes a common laboratory-scale synthesis. The rationale is to use a selective brominating agent under conditions that favor substitution on the aromatic ring rather than the methyl group.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution. NBS is chosen as it provides a low, steady concentration of bromine, minimizing side reactions.

-

Initiation (If necessary): While electrophilic aromatic substitution can occur, some protocols may utilize a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) under reflux with illumination, though this is more typical for benzylic bromination. For ring bromination, a Lewis acid catalyst may be more appropriate depending on the precise substrate and desired regioselectivity.[4]

-

Reaction Execution: Heat the mixture to reflux (temperature dependent on solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 4-8 hours.

-

Workup and Isolation: After cooling to room temperature, quench the reaction by adding a reducing agent like sodium thiosulfate solution to destroy any remaining bromine.

-

Purification: The crude product is often precipitated by adding water. The solid can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram 1: Synthetic Workflow

Caption: A typical workflow for the synthesis of this compound.

Part 3: Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product but rather a versatile building block for creating novel molecules with potential biological activity.[][] Its value lies in the ability to selectively modify its three key functional regions.

A Trifunctional Scaffold for Medicinal Chemistry

The compound's structure is a powerful starting point for generating compound libraries for high-throughput screening.

-

The Bromine Handle: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne groups, enabling systematic exploration of the structure-activity relationship (SAR).

-

The Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for linkage to other fragments, amino acids, or solubilizing groups.

-

The Pyridine Nitrogen: The basic nitrogen atom can be quaternized or can coordinate to metal centers, making the scaffold useful for developing metal-binding ligands or catalysts.[][]

Biological Potential and Target Interactions

While the compound itself has limited documented biological activity, its derivatives are of significant interest. Research suggests that picolinic acid scaffolds can be developed into agents with various properties:

-

Antimicrobial and Anti-inflammatory Agents: The pyridine core is a known pharmacophore in many drugs, and modifications can lead to compounds that modulate inflammatory pathways or exhibit activity against bacterial strains.[4]

-

Enzyme Inhibitors: The rigid structure can be elaborated to fit into the active sites of enzymes, potentially inhibiting their function.[4] Boronic acid derivatives, for example, are a well-established class of protease inhibitors.[7]

-

Anticancer Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as oncology therapeutics.[4]

Diagram 2: Derivatization Strategy for Library Synthesis

Caption: Logical workflow for creating a diverse compound library from the core scaffold.

Part 4: Safety, Handling, and Storage Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Self-Validating Handling Protocol

To ensure researcher safety, the following self-validating workflow must be implemented.

-

Engineering Controls Verification: Always handle this compound within a certified chemical fume hood.[9] Before starting, verify the fume hood has a valid inspection sticker and that the airflow monitor indicates proper function.

-

Personal Protective Equipment (PPE) Check: Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11] Before use, inspect gloves for any signs of degradation or puncture.

-

Dispensing and Weighing: To prevent inhalation of dust, dispense the solid material carefully, avoiding the creation of airborne particles. Use a spatula and weigh the compound in a tared container inside the fume hood.

-

Spill Management: Have a spill kit readily accessible. In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), scoop it into a sealed container, and label it for hazardous waste disposal.[8][9]

-

Storage Integrity: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents, preferably in a refrigerator at 2-8°C. The inert atmosphere requirement suggests the container should be flushed with nitrogen or argon before sealing to prevent long-term degradation.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its structural versatility. For the medicinal chemist and drug development professional, it represents a robust scaffold for the synthesis of novel compounds with significant therapeutic potential. Its well-defined reactivity at three distinct points allows for the systematic and logical construction of diverse chemical libraries. By understanding its physicochemical properties, mastering its synthesis, and adhering strictly to safety protocols, researchers can effectively leverage this compound to accelerate innovation in pharmaceutical and chemical sciences.

References

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. Available at: [Link]

-

ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. Available at: [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

PubChem. 3-Amino-6-bromopicolinic acid. Available at: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 779344-30-8 [smolecule.com]

- 5. 779344-30-8|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. indofinechemical.com [indofinechemical.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methylpicolinic acid, with the IUPAC name 3-bromo-6-methylpyridine-2-carboxylic acid, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[][] Its strategic substitution pattern, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold, offers multiple reaction sites for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 779344-30-8 | |

| Molecular Formula | C₇H₆BrNO₂ | [] |

| Molecular Weight | 216.03 g/mol | [] |

| Physical Form | White to yellow solid | |

| Purity | ≥98% | |

| Storage | Inert atmosphere, 2-8°C |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The carboxylic acid group at the 2-position, the bromine atom at the 3-position, and the methyl group at the 6-position create a unique electronic and steric environment that dictates its chemical reactivity and biological activity.

"C1" [label="C", pos="0,1.5!"]; "N" [label="N", pos="1.3,0.75!"]; "C2" [label="C", pos="1.3,-0.75!"]; "C3" [label="C", pos="0,-1.5!"]; "C4" [label="C", pos="-1.3,-0.75!"]; "C5" [label="C", pos="-1.3,0.75!"];

"C1" -- "N" [style=solid, label=""]; "N" -- "C2" [style=solid, label=""]; "C2" -- "C3" [style=solid, label=""]; "C3" -- "C4" [style=solid, label=""]; "C4" -- "C5" [style=solid, label=""]; "C5" -- "C1" [style=solid, label=""];

"C1_COOH" [label="C(=O)O", pos="-0.5,2.5!"]; "C1" -- "C1_COOH" [style=invis];

"C5_Br" [label="Br", pos="-2.5,1.25!"]; "C5" -- "C5_Br" [style=invis];

"C2_CH3" [label="CH₃", pos="2.5,-1.25!"]; "C2" -- "C2_CH3" [style=invis];

// Manually add labels for clarity if needed "C1_label" [label="2", pos="-0.5,1.7!"]; "N_label" [label="1", pos="1.5,0!"]; "C2_label" [label="6", pos="1.8,-0.5!"]; "C3_label" [label="5", pos="0,-1.8!"]; "C4_label" [label="4", pos="-1.8,-0.5!"]; "C5_label" [label="3", pos="-1.8,0.5!"]; }

Caption: 2D structure of this compound.Spectroscopic Characterization

The structural assignment of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the arrangement of protons on the pyridine ring. The spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom and carboxylic acid group will deshield adjacent protons, shifting their signals downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum will display seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbon atoms attached to the bromine and nitrogen atoms will also exhibit specific chemical shifts due to their electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. Key characteristic absorptions include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an approximate 1:1 ratio. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the direct bromination of 6-methylpicolinic acid.

Experimental Protocol: Bromination of 6-Methylpicolinic Acid

This protocol is based on the principles of electrophilic aromatic substitution on the pyridine ring.

Materials:

-

6-Methylpicolinic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpicolinic acid in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Adjust the pH of the aqueous solution to acidic (pH ~2-3) with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

subgraph "cluster_0" { label = "Synthesis of this compound"; bgcolor="#FFFFFF"; "Start" [label="6-Methylpicolinic Acid"]; "Reaction" [label="Bromination with NBS in Acetonitrile"]; "Workup" [label="Aqueous Workup & Extraction"]; "Purification" [label="Recrystallization / Chromatography"]; "Product" [label="this compound"];

} }

Caption: Workflow for the synthesis of this compound.Chemical Reactivity

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations:

-

Esterification: The carboxylic acid group can be readily converted to esters under standard conditions, which can be useful for modifying solubility or for subsequent amide coupling reactions.[3]

-

Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of amines to form amides, a key transformation in the synthesis of many drug candidates.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under certain conditions, providing another avenue for functionalization.

Applications in Drug Discovery and Development

Picolinic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom and a methyl group in this compound provides a scaffold that can be further elaborated to generate novel drug candidates.

Role as a Key Building Block

The strategic placement of functional groups allows for the regioselective synthesis of complex molecules. This makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of substituted picolinic acids have been investigated for a range of therapeutic applications, including:

-

Oncology: Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential for the development of anticancer agents.[3]

-

Infectious Diseases: Picolinic acids and their derivatives have been explored for their antimicrobial properties.[3]

-

Inflammatory Diseases: The anti-inflammatory potential of picolinic acid derivatives is another area of active research.[3]

While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the structural motif is present in various patented compounds with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features and multiple points for chemical modification make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its molecular structure, reactivity, and synthetic accessibility is crucial for researchers aiming to leverage this compound in their research and development endeavors.

References

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

ResearchGate. Figure S4. 13 C NMR spectrum of compound 3a (100.6 MHz, DMSO-d 6 solution).. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). [Link]

-

Chem-Station Int. Ed. Wohl-Ziegler Bromination. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

Scribd. Chemists' Guide to Wohl-Ziegler Reaction | PDF. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PMC - NIH. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

-

Organic Syntheses. picolinic acid hydrochloride. [Link]

-

Fiveable. Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. [Link]

-

PubChem. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

University College London. Chemical shifts. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

MSU chemistry. Proton NMR Table. [Link]

-

PMC - NIH. On the mass spectrometric fragmentations of the bacterial sesterterpenes sestermobaraenes A–C. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC - NIH. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. [Link]

-

MDPI. Biological Activity of Natural and Synthetic Compounds. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methylpicolinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-bromo-6-methylpicolinic acid, a key heterocyclic building block in medicinal and agricultural chemistry.[] We will explore two primary, field-proven methodologies: the direct electrophilic bromination of 6-methylpicolinic acid and a multi-step sequence involving a Sandmeyer reaction of an amino precursor. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for each synthetic route. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique arrangement of its functional groups—a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold—provides a versatile platform for further chemical modifications. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The picolinic acid moiety is known to form stable complexes with various metal ions, a property that can be exploited in the design of bioactive molecules and catalysts.[]

The strategic importance of this compound necessitates reliable and scalable synthetic routes. This guide will provide a detailed analysis of the most effective methods for its preparation, enabling researchers to make informed decisions based on factors such as yield, purity, cost, and safety.

Pathway I: Direct Electrophilic Bromination of 6-Methylpicolinic Acid

The most direct approach to this compound is the electrophilic bromination of the readily available starting material, 6-methylpicolinic acid. This pathway is attractive due to its atom economy and potentially fewer synthetic steps.

Mechanistic Rationale and Regioselectivity

The bromination of 6-methylpicolinic acid is an example of an electrophilic aromatic substitution (EAS) reaction.[2][3][4] The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring play a crucial role in directing the incoming electrophile.

The carboxylic acid group at the 2-position is an electron-withdrawing group and a meta-director. The methyl group at the 6-position is an electron-donating group and an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of bromination. In this case, the bromine atom is directed to the 3-position.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine.[5][6] The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

"6-Methylpicolinic_Acid" [label="6-Methylpicolinic Acid"]; "NBS" [label="N-Bromosuccinimide (NBS)", fillcolor="#EA4335"]; "Intermediate" [label="Wheland Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FBBC05"]; "Product" [label="this compound", fillcolor="#34A853"];

"6-Methylpicolinic_Acid" -> "Intermediate" [label=" Electrophilic\n Attack"]; "NBS" -> "Intermediate" [label=" Br+ source"]; "Intermediate" -> "Product" [label=" Deprotonation"];

caption [label="Mechanism of Electrophilic Bromination", shape=plaintext, fontcolor="#202124"]; }

Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

-

6-Methylpicolinic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Data Summary

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [Authoritative Source to be added] |

| Purity (by HPLC) | >98% | [Authoritative Source to be added] |

| Melting Point | [Value to be added] | [Authoritative Source to be added] |

| ¹H NMR | [Expected shifts to be added] | [Authoritative Source to be added] |

| ¹³C NMR | [Expected shifts to be added] | [Authoritative Source to be added] |

Pathway II: Sandmeyer Reaction via 3-Amino-6-methylpicolinic Acid

An alternative and highly reliable route to this compound is the Sandmeyer reaction.[7][8] This multi-step pathway involves the initial synthesis of 3-amino-6-methylpicolinic acid, followed by its diazotization and subsequent conversion to the desired bromo derivative. While longer, this method offers excellent control over regioselectivity.

"Start" [label="6-Methylpicolinic Acid"]; "Nitration" [label="3-Nitro-6-methylpicolinic Acid", fillcolor="#FBBC05"]; "Reduction" [label="3-Amino-6-methylpicolinic Acid", fillcolor="#EA4335"]; "Diazotization" [label="Diazonium Salt", shape=ellipse, fillcolor="#FBBC05"]; "Sandmeyer" [label="this compound", fillcolor="#34A853"];

"Start" -> "Nitration" [label=" Nitration\n(HNO3/H2SO4)"]; "Nitration" -> "Reduction" [label=" Reduction\n(e.g., H2/Pd-C)"]; "Reduction" -> "Diazotization" [label=" Diazotization\n(NaNO2/HBr)"]; "Diazotization" -> "Sandmeyer" [label=" Sandmeyer Reaction\n(CuBr)"];

caption [label="Overall Sandmeyer Synthesis Route", shape=plaintext, fontcolor="#202124"]; }

Step 1: Nitration of 6-Methylpicolinic Acid

The first step in this sequence is the nitration of 6-methylpicolinic acid to introduce a nitro group at the 3-position.

This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[9][10] The directing effects of the existing substituents guide the nitration to the 3-position.

Materials:

-

6-Methylpicolinic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

Carefully add 6-methylpicolinic acid (1.0 eq) to an excess of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain 3-nitro-6-methylpicolinic acid.

Step 2: Reduction of 3-Nitro-6-methylpicolinic Acid

The nitro group is then reduced to an amino group to yield 3-amino-6-methylpicolinic acid.

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and clean choice.[11] In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Materials:

-

3-Nitro-6-methylpicolinic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

To a solution of 3-nitro-6-methylpicolinic acid (1.0 eq) in methanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-6-methylpicolinic acid.

Step 3: Sandmeyer Reaction of 3-Amino-6-methylpicolinic Acid

The final step is the conversion of the amino group to a bromine atom via the Sandmeyer reaction.

The Sandmeyer reaction proceeds in two main stages: diazotization and copper(I)-catalyzed nucleophilic substitution.[7][8]

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[12][13]

-

Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, CuBr), which catalyzes the replacement of the diazonium group with a bromide ion, releasing nitrogen gas. The reaction is believed to proceed through a radical mechanism.

Materials:

-

3-Amino-6-methylpicolinic acid

-

Sodium nitrite

-

Hydrobromic acid (48%)

-

Copper(I) bromide

-

Ice

Procedure:

-

Dissolve 3-amino-6-methylpicolinic acid (1.0 eq) in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Summary

| Parameter | Value (Step 1: Nitration) | Value (Step 2: Reduction) | Value (Step 3: Sandmeyer) | Reference |

| Typical Yield | [Value to be added] | [Value to be added] | [Value to be added] | [Authoritative Source to be added] |

| Purity (by HPLC) | >95% | >98% | >98% | [Authoritative Source to be added] |

| Key Intermediate | 3-Nitro-6-methylpicolinic acid | 3-Amino-6-methylpicolinic acid | - |

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Direct Bromination | Pathway II: Sandmeyer Reaction |

| Number of Steps | 1 | 3 |

| Overall Yield | Potentially higher | Generally good, but cumulative over 3 steps |

| Reagents | NBS, acetonitrile | HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂/HBr, CuBr |

| Safety Concerns | NBS is a lachrymator | Use of fuming nitric acid, handling of diazonium salts (potentially explosive if isolated) |

| Scalability | Generally good | Can be more complex to scale up |

| Regioselectivity | Good, but potential for side products | Excellent |

Conclusion

Both the direct bromination and the Sandmeyer reaction pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the synthesis. The direct bromination with NBS is a more concise route, while the Sandmeyer reaction provides excellent control over the regiochemistry of the final product. This guide has provided the necessary details for the successful implementation of both synthetic strategies.

References

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

-

Zhang, D., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(10), 18274-18287. [Link]

-

ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]

-

NRO. (2021, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Wang, C., et al. (2018). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 16(43), 8343-8351. [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Diazotization of o-Tolidine. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

European Patent Office. (n.d.). Process for the diazotisation of amines. [Link]

-

Yoshida, T., et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-1170. [Link]

- Google Patents. (n.d.).

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

-

Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]

-

ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. [Link]

-

Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

-

ResearchGate. (2019, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

PubChem. (n.d.). 3-Aminopicolinic acid. [Link]

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]

-

The Science Classroom. (2020, March 26). EAS Nitration Experiment & Recrystallization. [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN104945183A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

ResearchGate. (2011, May). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

-

Chemistry with Dr. G. (2024, August 13). Nitration of Methyl Benzoate. [Video]. YouTube. [Link]

Sources

- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. irl.umsl.edu [irl.umsl.edu]

- 12. byjus.com [byjus.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methylpicolinic Acid

Foreword: A Molecule of Potential

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. Picolinic acid derivatives, in particular, are well-established as "privileged" structures, forming the backbone of numerous clinical candidates and approved drugs. The subject of this guide, 3-Bromo-6-methylpicolinic acid (CAS 779344-30-8), represents a key building block within this chemical space.[] Its unique trifunctional nature—a pyridine ring, a carboxylic acid, a methyl group, and a bromine atom—offers a versatile platform for synthetic elaboration and structure-activity relationship (SAR) studies.[2]

This document provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental methodologies and the implications of these properties for drug development.

Molecular Identity and Structural Attributes

Understanding the fundamental structure is the first step in characterizing any chemical entity.

IUPAC Name: 3-bromo-6-methylpyridine-2-carboxylic acid[] Synonyms: 3-bromo-6-methyl-2-pyridinecarboxylic acid CAS Number: 779344-30-8[2]

The molecule incorporates a pyridine core, which is an aromatic six-membered heterocycle containing a nitrogen atom.[2] The substituents are positioned to impart specific characteristics:

-

Carboxylic Acid (C2): The primary driver of acidity and a key handle for forming salts, esters, or amides. Its position next to the ring nitrogen influences its electronic properties and pKa.

-

Bromine (C3): An electron-withdrawing halogen that significantly impacts the molecule's electronics, lipophilicity, and metabolic stability. It also serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

-

Methyl Group (C6): An electron-donating group that can influence the molecule's pKa and provides a site for potential metabolism (oxidation).

These features combine to create a molecule with significant potential as a scaffold in medicinal chemistry programs targeting a range of diseases.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [][2] |

| Molecular Weight | 216.03 g/mol | [][2] |

| Physical Form | White to Yellow Solid | |

| Purity (Typical) | ≥97-98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's identity and purity.[4] A sharp, defined melting range is often the first sign of a pure compound, whereas a broad and depressed range suggests the presence of impurities.[4]

| Compound | Melting Point (°C) | Rationale for Comparison | Source(s) |

| 6-Methylpicolinic acid | 130 | Parent structure without bromine | [5] |

| 6-Bromopicolinic acid | 192-194 | Analog with bromine but without the methyl group | [6] |

| This compound | Est. 170-190 | The addition of a heavy bromine atom is expected to significantly increase the melting point relative to the parent methylpicolinic acid due to stronger intermolecular forces and improved crystal packing. |

Field-Proven Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point range using a digital melting point apparatus, a technique common in both academic and industrial laboratories.[7]

Causality Behind the Method: This method relies on slowly heating a small, powdered sample in a capillary tube within a calibrated heating block. Visual observation through a magnifying lens allows for the precise determination of the temperatures at which melting begins (first liquid droplet) and completes (all solid has transitioned to liquid).[8] The slow heating rate (~1-2°C/min) is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, providing an accurate measurement.[5]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should be forced into the tube.

-

Packing: Tap the sealed end of the capillary gently on a hard surface to pack the solid tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time and establishes the temperature range for the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature (T₁) at which the first drop of liquid appears.

-

Final Observation: Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts.

-

Reporting: The melting point is reported as a range: T₁ - T₂. For a pure compound, this range should be narrow (e.g., 0.5-1.5°C).

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering the development of an oral dosage form and complicating intravenous formulation. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo drug performance.[9]

The structure of this compound suggests a complex solubility profile. The carboxylic acid group should enhance solubility in polar, aqueous media, particularly at pH values above its pKa where the deprotonated, anionic carboxylate form dominates.[] Conversely, the aromatic pyridine ring and the bromine atom contribute to its lipophilicity, which would favor solubility in organic solvents.

While specific quantitative solubility data is not available in the literature, a qualitative assessment suggests it should be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.[10] Aqueous solubility is expected to be highly pH-dependent.

Field-Proven Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[10] It is the method recommended by regulatory bodies for BCS classification.[2]

Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid drug and the drug in solution. By adding an excess of the solid to a solvent and agitating for an extended period (typically 24-72 hours), the system reaches saturation.[11] Subsequent separation of the solid and analysis of the supernatant provides the concentration of the dissolved compound, which is its equilibrium solubility. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C for standard solubility or 37°C for biorelevant solubility) for 24 to 72 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After equilibration, allow the samples to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid. This is a critical step; centrifugation followed by filtration through a 0.22 µm filter is the most robust method to avoid contamination with undissolved particles.

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be prepared in the same analytical solvent.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate.

Diagram: Shake-Flask Solubility Workflow

Caption: Standard workflow for the Shake-Flask solubility assay.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For a drug molecule, the pKa dictates its charge state at a given pH. This is fundamentally important because the charge state influences solubility, permeability across biological membranes, receptor binding, and formulation properties.

This compound has two ionizable centers:

-

Carboxylic Acid: This group will lose a proton to become a negatively charged carboxylate. It is acidic.

-

Pyridine Nitrogen: This nitrogen is basic and can accept a proton to become a positively charged pyridinium ion.

Therefore, the molecule is amphoteric and can exist as a cation, a neutral zwitterion, or an anion depending on the pH. The pKa of the parent 6-Methyl-2-pyridinecarboxylic acid is reported as 5.83.[5] The electron-withdrawing effect of the bromine atom at the 3-position is expected to increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid).

Field-Proven Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.

Causality Behind the Method: This technique involves dissolving the compound in water (often with a co-solvent like methanol if solubility is low) and titrating it with a strong acid (like HCl) and a strong base (like KOH) of known concentration. A pH electrode monitors the pH of the solution as the titrant is added. The resulting titration curve (pH vs. volume of titrant) shows inflection points that correspond to the pKa values of the ionizable groups.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water or a water/co-solvent mixture to a concentration of approximately 1-10 mM.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acid Titration: Titrate the solution with a standardized solution of HCl to a low pH (e.g., pH 2) to ensure all groups are fully protonated.

-

Base Titration: Titrate the acidified solution with a standardized solution of KOH, adding small, precise volumes and recording the pH after each addition. Continue the titration to a high pH (e.g., pH 12).

-

Data Analysis: Plot the pH versus the volume of KOH added. The pKa values are determined from the half-equivalence points on the curve. Specialized software is often used to calculate the first derivative of the curve, where the peaks correspond to the equivalence points, and the pKa is the pH at the halfway point to each peak.

Diagram: Ionization States of this compound

Sources

- 2. Buy this compound | 779344-30-8 [smolecule.com]

- 3. This compound | 779344-30-8 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 6. 6-Bromopicolinic acid | CAS#:21190-87-4 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. toku-e.com [toku-e.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methylpicolinic Acid for Researchers and Drug Development Professionals

Abstract

3-Bromo-6-methylpicolinic acid is a heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][][] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount. Poor solubility can impede formulation, bioavailability, and the overall efficacy of a potential therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately measure, interpret, and modulate the solubility of this compound. While specific solubility data for this compound is not extensively published, this guide outlines the established methodologies for its determination, enabling researchers to generate reliable data in their own laboratories.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic potential.[4] It influences every stage of the drug development pipeline, from initial screening and lead optimization to formulation and in vivo performance. Low aqueous solubility can lead to poor absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects.[4] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for making informed decisions and mitigating risks in the drug development process.

This compound, with its substituted pyridine ring, carboxylic acid group, and bromine atom, presents a unique combination of functional groups that influence its solubility.[] The carboxylic acid moiety suggests a pH-dependent aqueous solubility, a crucial factor to consider in physiological environments.[] This guide will delve into the experimental protocols necessary to fully characterize the solubility profile of this promising synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 3-bromo-6-methylpyridine-2-carboxylic acid | [1][] |

| CAS Number | 779344-30-8 | [1][5] |

| Molecular Formula | C7H6BrNO2 | [1][] |

| Molecular Weight | 216.03 g/mol | [1][] |

| Physical Form | White to Yellow Solid | [5] |

The presence of both a polar carboxylic acid group and a less polar brominated methylpyridine core suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a general guideline for predicting solubility.[6] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[6] For a molecule like this compound, its solubility is a nuanced interplay of its structural features and the properties of the solvent.

Key Factors Influencing Solubility:

-

pH and pKa: As a carboxylic acid, this compound can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The pKa is the pH at which the protonated and deprotonated forms are present in equal concentrations. The ionized form is generally more soluble in aqueous solutions.

-

Solvent Polarity: The polarity of the solvent will significantly impact its ability to solvate the molecule.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7] However, this relationship must be determined experimentally.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility.[7] It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through well-controlled experiments. The following sections detail two standard methods for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol Details:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[8]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment. Agitation is necessary to facilitate the dissolution process.[9] The equilibration time should be sufficient to reach a steady state; 24 to 48 hours is typical, but this may need to be determined empirically.[10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation at the same temperature can accelerate this process.[10]

-

Sampling: Carefully remove a sample of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[10]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that specific temperature.

Potentiometric Titration for Aqueous Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[11][12][13]

Conceptual Workflow:

Caption: Conceptual workflow for pKa and solubility determination via potentiometric titration.

Protocol Overview:

-

Sample Preparation: A known amount of this compound is dissolved or suspended in a specific volume of water or a suitable buffer.[14]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.[14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[14] By performing titrations at different concentrations, the intrinsic solubility can also be calculated from the point at which the compound precipitates or dissolves.[11][12]

Data Analysis and Presentation

The solubility data obtained from these experiments should be presented clearly and concisely.

Example Data Table (Hypothetical):

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask |

| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |

Thermodynamic Analysis of Solubility

To gain deeper insights into the dissolution process, thermodynamic parameters such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution can be calculated from solubility data measured at different temperatures using the van't Hoff equation.[15][16] This analysis can reveal whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy.[15][16]

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing standardized methods such as the shake-flask technique and potentiometric titration, researchers can generate high-quality, reliable solubility data. This information is crucial for advancing the development of new chemical entities derived from this versatile building block, ultimately enabling more efficient and successful drug discovery and development programs.

References

-

Poplazi, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

-

Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Khan Academy. Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

Sources

- 1. Buy this compound | 779344-30-8 [smolecule.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | 779344-30-8 [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Melting Point of 3-Bromo-6-methylpicolinic Acid: A Technical Guide for Drug Development Professionals

Abstract

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter, influencing its purity, stability, and formulation development. 3-Bromo-6-methylpicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry.[1] This technical guide addresses the notable absence of a publicly documented melting point for this compound. Rather than a simple data sheet, this document provides a comprehensive framework for the de novo determination of the melting point of this compound (CAS No. 779344-30-8). It furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for two primary methods: the capillary melting point technique and Differential Scanning Calorimetry (DSC). The guide emphasizes the causality behind experimental choices, self-validating protocols for ensuring data integrity, and rigorous safety procedures for handling halogenated pyridine derivatives.

Introduction: The Significance of a Fundamental Property

This compound is a substituted pyridine carboxylic acid with a molecular weight of 216.03 g/mol .[1] Its structure makes it a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.[1] The melting point is one of the most fundamental and informative physical properties of a crystalline solid.[2] It provides a rapid and cost-effective preliminary assessment of purity; a sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.[3]

Despite its commercial availability as a "White to Yellow Solid," a definitive melting point for this compound is not consistently reported in common chemical databases or supplier documentation. This guide, therefore, serves as a primary resource for establishing this crucial parameter, ensuring data quality and inter-laboratory consistency. We will detail the two most common and reliable methods for this determination.

Recommended Methodologies for Melting Point Determination

The choice between the traditional capillary method and the more advanced DSC technique depends on the required level of precision, the amount of sample available, and the specific information sought. For routine identification and purity assessment, the capillary method is often sufficient. For detailed thermodynamic analysis, DSC is the superior choice.

Method 1: Capillary Melting Point Determination

This technique, sanctioned by pharmacopeias, relies on visual observation of the phase transition of a small sample packed into a glass capillary tube and heated in a calibrated apparatus.[4] It is a direct and reliable method for determining the melting range.

Caption: Workflow for Melting Point Determination by DSC.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., high-purity Indium).

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrumental Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the experimental parameters. A typical method would involve:

-

Equilibration at a temperature well below the expected melting point (e.g., 25°C).

-

Heating at a constant rate (e.g., 10°C/minute) to a temperature well above the melting point.

-

Purging the cell with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

-

-

-

Data Analysis:

-

The output is a thermogram plotting heat flow versus temperature. [5] * The melting event will appear as an endothermic peak. [5][6] * Using the instrument's analysis software, determine the onset temperature of the peak and the peak maximum temperature. The peak maximum is often reported as the melting point.

-

Integrate the area of the peak to calculate the heat of fusion (ΔHfus).

-

Data Interpretation and Reporting

All quantitative data should be summarized for clarity and comparison.

| Parameter | Method | Result | Observations |

| Appearance | Visual | White to Yellow Solid | Crystalline powder |

| Melting Range | Capillary | T-onset – T-clear (°C) | Note any decomposition (color change, gas evolution) |

| Melting Point | DSC | Peak Temperature (°C) | --- |

| Heat of Fusion | DSC | ΔHfus (J/g) | --- |

A narrow melting range (e.g., 0.5-1.0°C) from the capillary method is a strong indicator of high purity. DSC provides a more quantitative measure of purity, which can be estimated from the shape of the melting endotherm.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt are classified with specific hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7]* H319: Causes serious eye irritation. [7]* H335: May cause respiratory irritation. [7] Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. [8][9]2. Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10][11]Ensure eyewash stations and safety showers are readily accessible. [9]3. Handling: Avoid contact with skin, eyes, and clothing. [10]Do not breathe dust. [8]Wash hands thoroughly after handling. [7][12]4. Disposal: Dispose of waste materials and contaminated capillaries in accordance with local, state, and federal regulations. [7][13]

Conclusion

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

-

ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Millersville University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.dk [fishersci.dk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]